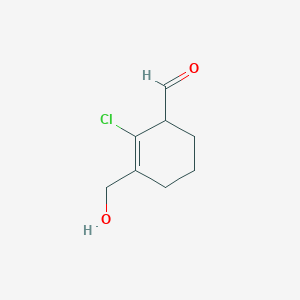![molecular formula C43H30F5NO4S B12821551 [2,3,4,5,6-pentakis(fluoranyl)phenyl] 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(triphenylmethyl)sulfanyl-propanoate](/img/structure/B12821551.png)
[2,3,4,5,6-pentakis(fluoranyl)phenyl] 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(triphenylmethyl)sulfanyl-propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-D-Cys(Trt)-OPfp, also known as Nα-Fmoc-S-trityl-D-cysteine pentafluorophenyl ester, is a derivative of cysteine. This compound is widely used in peptide synthesis, particularly in the solid-phase synthesis of peptides. The Fmoc (9-fluorenylmethyloxycarbonyl) group is used to protect the amino group, while the Trt (trityl) group protects the thiol group of cysteine. The pentafluorophenyl ester (OPfp) is a reactive ester that facilitates the coupling of the cysteine derivative to other amino acids or peptides.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-Cys(Trt)-OPfp typically involves the following steps:
Protection of the Amino Group: The amino group of D-cysteine is protected using the Fmoc group. This is achieved by reacting D-cysteine with Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate.
Protection of the Thiol Group: The thiol group of the Fmoc-protected D-cysteine is then protected using the Trt group. This is done by reacting the compound with trityl chloride (Trt-Cl) in the presence of a base like triethylamine.
Formation of the Pentafluorophenyl Ester: The final step involves the formation of the pentafluorophenyl ester by reacting the Fmoc-D-Cys(Trt)-OH with pentafluorophenol (Pfp-OH) and a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of Fmoc-D-Cys(Trt)-OPfp follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-D-Cys(Trt)-OPfp undergoes several types of chemical reactions, including:
Substitution Reactions: The pentafluorophenyl ester group is highly reactive and can be substituted by nucleophiles such as amines, leading to the formation of peptide bonds.
Deprotection Reactions: The Fmoc and Trt protecting groups can be removed under specific conditions. Fmoc is typically removed using piperidine, while Trt is removed using trifluoroacetic acid (TFA).
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.
Trt Deprotection: Trifluoroacetic acid (TFA) in the presence of scavengers like water and triisopropylsilane (TIS) is used.
Coupling Reactions: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) are used as coupling reagents.
Major Products
The major products formed from these reactions are peptides with specific sequences, where Fmoc-D-Cys(Trt)-OPfp is used as a building block.
Applications De Recherche Scientifique
Chemistry
In chemistry, Fmoc-D-Cys(Trt)-OPfp is used in the synthesis of peptides and proteins. It is particularly useful in solid-phase peptide synthesis (SPPS) due to its stability and ease of deprotection.
Biology
In biological research, this compound is used to study protein-protein interactions, enzyme mechanisms, and the synthesis of biologically active peptides.
Medicine
In medicine, peptides synthesized using Fmoc-D-Cys(Trt)-OPfp are used in the development of therapeutic agents, including peptide-based drugs and vaccines.
Industry
In the industrial sector, this compound is used in the large-scale synthesis of peptides for research and therapeutic purposes.
Mécanisme D'action
The mechanism of action of Fmoc-D-Cys(Trt)-OPfp involves the formation of peptide bonds through nucleophilic substitution reactions. The pentafluorophenyl ester group is highly reactive and facilitates the coupling of the cysteine derivative to other amino acids or peptides. The Fmoc and Trt protecting groups ensure that the amino and thiol groups are protected during the synthesis process, preventing unwanted side reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-L-Cys(Trt)-OPfp: The L-enantiomer of the compound, used in similar applications but with different stereochemistry.
Fmoc-D-Cys(Trt)-OH: The hydroxyl derivative, used in peptide synthesis without the pentafluorophenyl ester group.
Uniqueness
Fmoc-D-Cys(Trt)-OPfp is unique due to its combination of protecting groups and the reactive pentafluorophenyl ester. This makes it highly suitable for solid-phase peptide synthesis, providing stability and ease of deprotection.
Propriétés
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-tritylsulfanylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H30F5NO4S/c44-35-36(45)38(47)40(39(48)37(35)46)53-41(50)34(49-42(51)52-24-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)25-54-43(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34H,24-25H2,(H,49,51) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDAUCYDVXIPBDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H30F5NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
751.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
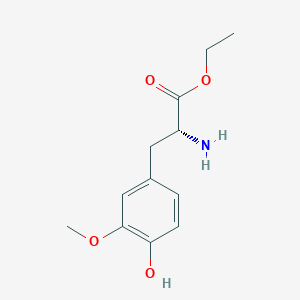

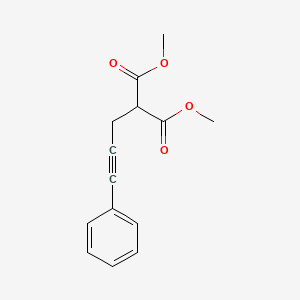

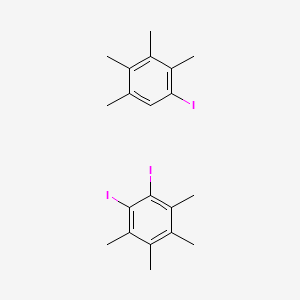
![2-(3,4-Dihydro-2H-pyran-2-yl)-1H-benzo[d]imidazole](/img/structure/B12821508.png)
![6-Amino-4-(benzyloxy)-2h-[1,3'-bipyridin]-2-one](/img/structure/B12821512.png)

![N-(6-ethynyl-1H-pyrrolo[3,2-b]pyridin-7-yl)acetamide](/img/structure/B12821525.png)
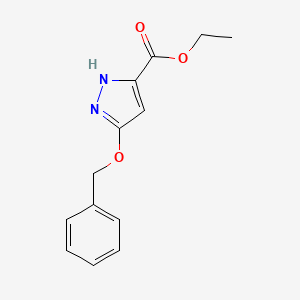
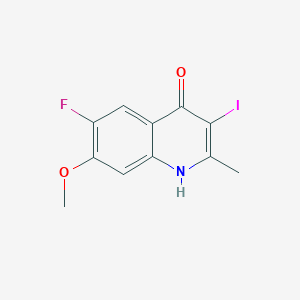
![1-[5-(3-Quinolinyl)-2-thienyl]ethanone](/img/structure/B12821544.png)
